8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,5-dimethylbenzyl group, a phenethyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include carboxylic acid chlorides, anhydrides, and bases such as sodium methoxide in butanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient scaling up of the process.
Chemical Reactions Analysis
Types of Reactions
8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for biochemical studies.
Medicine: The compound’s purine core is a common motif in many biologically active molecules, suggesting potential pharmacological applications.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, potentially interfering with nucleic acid metabolism or signaling pathways. The piperazine ring and substituted groups may enhance binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.
Uniqueness
8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O2/c1-19-9-10-20(2)22(17-19)18-31-13-15-32(16-14-31)26-28-24-23(25(34)29-27(35)30(24)3)33(26)12-11-21-7-5-4-6-8-21/h4-10,17H,11-16,18H2,1-3H3,(H,29,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHZIPTUTHJRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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